1-Eth-1-ynyl-4-(heptyloxy)benzene chemical properties
1-Eth-1-ynyl-4-(heptyloxy)benzene chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Eth-1-ynyl-4-(heptyloxy)benzene
Introduction
1-Eth-1-ynyl-4-(heptyloxy)benzene is a disubstituted aromatic compound featuring a terminal alkyne (ethynyl group) and a long-chain alkoxy substituent (heptyloxy group). This unique trifunctional architecture—comprising a rigid aromatic core, a reactive acetylenic terminus, and a flexible, lipophilic alkyl chain—renders it a molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The ethynyl group serves as a versatile chemical handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a cornerstone of modern bioconjugation strategies. The heptyloxy chain imparts considerable hydrophobicity, influencing solubility, self-assembly properties, and interactions with biological membranes. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The structural attributes of 1-Eth-1-ynyl-4-(heptyloxy)benzene dictate its physical and chemical behavior. The presence of the polar ether linkage is offset by the nonpolar phenyl ring and the extensive seven-carbon alkyl chain, resulting in a molecule with low aqueous solubility and a preference for nonpolar environments.
| Identifier | Value | Source |
| IUPAC Name | 1-ethynyl-4-(heptyloxy)benzene | PubChem[1] |
| CAS Number | 79887-18-6 | PubChem[1] |
| Molecular Formula | C₁₅H₂₀O | PubChem[1] |
| Molecular Weight | 216.32 g/mol | PubChem[1] |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)C#C | PubChem[1] |
| InChIKey | DQAKDXDJKLBWOL-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
The high XLogP3 value of 5 confirms the lipophilic nature of the molecule, a critical parameter for applications involving interactions with cell membranes or formulation in non-aqueous delivery systems.[1] The single hydrogen bond acceptor (the ether oxygen) and the eight rotatable bonds in the heptyloxy chain provide a degree of conformational flexibility, contrasting with the rigid ethynyl-benzene core.
Synthesis and Purification
The most reliable and widely adopted method for synthesizing terminal arylalkynes like 1-Eth-1-ynyl-4-(heptyloxy)benzene is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this methodology is predicated on its high functional group tolerance, mild reaction conditions, and consistently high yields.
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis starting from 4-(heptyloxy)iodobenzene and trimethylsilylacetylene, followed by deprotection.
Step 1: Coupling of 4-(heptyloxy)iodobenzene with Trimethylsilylacetylene
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To an oven-dried Schlenk tube, add 4-(heptyloxy)iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
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Seal the tube with a rubber septum and purge with dry, oxygen-free nitrogen or argon for 15 minutes.
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Add anhydrous triethylamine (TEA, 4.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M) via syringe.
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Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the mixture with stirring.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilyl)ethynyl-4-(heptyloxy)benzene.
Step 2: Deprotection of the Silyl Group
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Dissolve the purified silylated alkyne from Step 1 in a mixture of THF and methanol (2:1 v/v).
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Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
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Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Add water to the residue and extract with diethyl ether (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 1-Eth-1-ynyl-4-(heptyloxy)benzene, typically as a pale yellow oil or low-melting solid.
Catalytic Cycle of the Sonogashira Coupling
The mechanism involves a synergistic interplay between palladium and copper catalysts.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Spectroscopic Characterization
Unambiguous structural verification of 1-Eth-1-ynyl-4-(heptyloxy)benzene is achieved through a combination of spectroscopic techniques. The expected data, extrapolated from structurally similar compounds, are summarized below.[2][3]
| Technique | Expected Observations |
| ¹H NMR | δ ~7.4 (d, 2H, Ar-H ortho to alkyne), δ ~6.8 (d, 2H, Ar-H ortho to ether), δ ~3.9 (t, 2H, -O-CH₂-), δ ~3.0 (s, 1H, ≡C-H), δ ~1.8 (quint, 2H, -O-CH₂-CH₂-), δ ~1.5-1.2 (m, 8H, alkyl chain CH₂), δ ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ ~159 (Ar-C-O), δ ~133 (Ar-C), δ ~115 (Ar-C), δ ~114 (Ar-C), δ ~84 (Ar-C≡C-), δ ~77 (-C≡C-H), δ ~68 (-O-CH₂-), δ ~32, 29, 26, 23 (alkyl chain CH₂), δ ~14 (-CH₃) |
| IR (cm⁻¹) | ~3300 (s, ≡C-H stretch), ~2950-2850 (m, C-H stretch), ~2100 (w, C≡C stretch), ~1605, 1510 (s, C=C aromatic stretch), ~1250 (s, Ar-O-C stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 216.15 |
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1-Eth-1-ynyl-4-(heptyloxy)benzene is dominated by the reactivity of its terminal alkyne. This functional group is not merely a passive structural element but an active participant in powerful ligation chemistries.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction of terminal alkynes in a biomedical context is the CuAAC, or "click" reaction. This reaction forms a stable 1,2,3-triazole ring by covalently linking the alkyne with an azide-functionalized molecule. Its bio-orthogonality, high efficiency, and mild reaction conditions make it an ideal tool for conjugating molecules in complex biological environments.
The heptyloxy-alkyne can be used as a hydrophobic labeling agent or as a building block for more complex structures. For instance, it can be attached to peptides, oligonucleotides, or small-molecule drugs that have been modified to contain an azide group.[4] This conjugation can be used to:
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Improve Pharmacokinetics: The long heptyloxy chain can increase lipophilicity, potentially improving membrane permeability or binding to plasma proteins.
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Develop Probes and Imaging Agents: By attaching this molecule to a targeting ligand, it can serve as a hydrophobic tag. The terminal alkyne can then be "clicked" with an azide-bearing fluorophore or a PET imaging agent for diagnostic applications.[4]
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Construct Amphiphilic Drug Delivery Systems: The distinct hydrophobic (heptyloxy-benzene) and reactive (alkyne) domains allow for its incorporation into micelles or liposomes.
Workflow: Labeling of an Azide-Modified Biomolecule
Caption: Workflow for bioconjugation using CuAAC click chemistry.
Safety and Handling
As a laboratory chemical, 1-Eth-1-ynyl-4-(heptyloxy)benzene requires careful handling. While specific toxicity data is limited, information can be inferred from its safety data sheet and the profiles of similar chemicals.[5][6][7]
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General Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Eth-1-ynyl-4-(heptyloxy)benzene is a valuable molecular tool for researchers in drug discovery and materials science. Its properties are defined by the interplay of its three core components: the reactive ethynyl group, the rigid phenyl scaffold, and the lipophilic heptyloxy tail. Readily synthesized via Sonogashira coupling, its true power lies in its utility as a substrate for click chemistry, enabling the straightforward and efficient labeling and modification of a wide array of biomolecules and materials. As the demand for sophisticated bioconjugation techniques and tailored molecular properties continues to grow, the applications for this versatile compound are set to expand.
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